Aluminum oxalate

Catalog No.
S1895818
CAS No.
814-87-9
M.F
C6Al2O12
M. Wt
318.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum oxalate

CAS Number

814-87-9

Product Name

Aluminum oxalate

IUPAC Name

bis(4,5-dioxo-1,3,2-dioxalumolan-2-yl) oxalate

Molecular Formula

C6Al2O12

Molecular Weight

318.02 g/mol

InChI

InChI=1S/3C2H2O4.2Al/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6

InChI Key

ZCLVNIZJEKLGFA-UHFFFAOYSA-H

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Al+3].[Al+3]

Canonical SMILES

C1(=O)C(=O)O[Al](O1)OC(=O)C(=O)O[Al]2OC(=O)C(=O)O2

Textile and Dyeing Industry

Laboratory Reagent

Catalyst Precursor

Aluminum oxalate is a chemical compound with the formula C6Al2O12\text{C}_6\text{Al}_2\text{O}_{12}. It consists of aluminum ions coordinated with oxalate ions, which are derived from oxalic acid, a dicarboxylic acid found in many plants. Aluminum oxalate exists in various forms, including dihydrate and anhydrous states, and is notable for its role in several biological and industrial processes. The compound typically appears as a white crystalline solid and is soluble in water, particularly under acidic conditions. Its unique coordination chemistry makes it important in various applications, including catalysis and materials science .

  • Decomposition: Upon heating, aluminum oxalate decomposes to yield aluminum oxide, carbon dioxide, and carbon monoxide:
    C6Al2O122Al2O3+6CO2+2CO\text{C}_6\text{Al}_2\text{O}_{12}\rightarrow 2\text{Al}_2\text{O}_3+6\text{CO}_2+2\text{CO}
  • Formation of Complexes: Aluminum ions can form complexes with oxalate ions in solution. For example, in the presence of excess oxalic acid, aluminum hydroxide reacts to form aluminum oxalate:
    Al OH 3+3C2O42Al C2O4)3+3OH\text{Al OH }_3+3\text{C}_2\text{O}_4^{2-}\rightarrow \text{Al C}_2\text{O}_4)_3+3\text{OH}^-
  • Reactions with Acids: Aluminum oxalate can dissolve in strong acids, releasing aluminum ions into the solution:
    Al C2O4)3+6HCl2AlCl3+3H2C2O4\text{Al C}_2\text{O}_4)_3+6\text{HCl}\rightarrow 2\text{AlCl}_3+3\text{H}_2\text{C}_2\text{O}_4

These reactions highlight the compound's reactivity and its potential use in various chemical processes

Aluminum oxalate has been studied for its biological effects, particularly its interactions within biological systems. It can influence metabolic pathways involving calcium and may affect the bioavailability of certain nutrients. The compound has also been investigated for its potential toxicity; while low concentrations may be tolerated by living organisms, high levels can lead to adverse effects due to aluminum's neurotoxic properties. Research indicates that aluminum oxalate may play a role in the formation of kidney stones due to its interaction with calcium oxalate crystals .

Several methods are available for synthesizing aluminum oxalate:

  • Direct Reaction: Aluminum hydroxide can react with oxalic acid under controlled conditions to produce aluminum oxalate:
    Al OH 3+3C2H2O4Al C2O4)3+3H2O\text{Al OH }_3+3\text{C}_2\text{H}_2\text{O}_4\rightarrow \text{Al C}_2\text{O}_4)_3+3\text{H}_2\text{O}
  • Precipitation Method: Mixing solutions of aluminum salts (like aluminum sulfate) with sodium oxalate leads to precipitation of aluminum oxalate:
    Al2(SO4)3+3Na2C2O42Al C2O4)3+3Na2SO4\text{Al}_2(\text{SO}_4)_3+3\text{Na}_2\text{C}_2\text{O}_4\rightarrow 2\text{Al C}_2\text{O}_4)_3+3\text{Na}_2\text{SO}_4
  • Hydrothermal Synthesis: This method involves heating aluminum hydroxide with oxalic acid at elevated temperatures and pressures to enhance yield and purity .

Aluminum oxalate finds utility across various fields:

  • Catalysis: It serves as a catalyst or catalyst support in organic synthesis.
  • Material Science: Used in the production of ceramics and as a precursor for aluminum oxide.
  • Pharmaceuticals: Investigated for potential applications in drug delivery systems due to its biocompatibility.
  • Wastewater Treatment: Employed in processes aimed at removing heavy metals from industrial effluents .

Studies have explored the interactions of aluminum oxalate with other compounds, focusing on its coordination chemistry. Research indicates that aluminum can form stable complexes with both oxalate and fluoride ions, which are relevant for recovery processes in metallurgy. These interactions are essential for understanding how aluminum is recycled from waste materials and how it behaves in different chemical environments

Several compounds share similarities with aluminum oxalate, primarily through their structural features or chemical behavior:

CompoundFormulaUnique Features
Calcium OxalateCaC2O4\text{CaC}_2\text{O}_4Commonly found in kidney stones; less soluble than aluminum oxalate
Potassium Aluminum OxalateK3Al C2O4)3\text{K}_3\text{Al C}_2\text{O}_4)_3Used in analytical chemistry as a reagent; more soluble than calcium salts
Magnesium OxalateMgC2O4\text{MgC}_2\text{O}_4Less stable; used as a dietary supplement

Uniqueness of Aluminum Oxalate

Aluminum oxalate is unique due to its ability to form stable complexes with various ligands, its dual role as both an acid and base (amphoteric nature), and its specific applications in catalysis and environmental chemistry. Unlike calcium or magnesium oxalates, which are primarily associated with biological processes (like stone formation), aluminum oxalate's industrial relevance sets it apart .

Aluminum oxalate is defined by the molecular formula C₆Al₂O₁₂, corresponding to a molar mass of 318.02 g/mol . Its structure consists of two aluminum ions (Al³⁺) coordinated with three oxalate anions (C₂O₄²⁻), forming a neutral complex. The compound is also known by several synonyms, including dialuminium trioxalate and tris(oxalato)dialuminum .

Key Identifiers:

PropertyValueSource
CAS Registry Number814-87-9
IUPAC NameDialuminum; oxalate
Molecular FormulaAl₂(C₂O₄)₃
Density2.7 g/cm³

The compound crystallizes in a monoclinic system, with aluminum ions occupying octahedral sites coordinated by six oxygen atoms from oxalate ligands .

Historical Context and Discovery

The synthesis of aluminum oxalate is tied to advancements in coordination chemistry during the late 19th and early 20th centuries. While aluminum itself was isolated in 1825 by Hans Christian Ørsted , its oxalate complex gained attention later due to its utility as a mordant in textile dyeing. Early industrial patents, such as those filed by I.G. Farben in 1930, describe methods for preparing aluminum oxalate via reactions between aluminum salts and oxalic acid .

The compound’s structure was elucidated through X-ray diffraction and thermogravimetric analysis, revealing its stability up to 375°C before decomposing into aluminum oxide (Al₂O₃) and carbon dioxide (CO₂) .

Natural Occurrence vs. Synthetic Production

Natural Occurrence:

Aluminum oxalate is not found in natural mineral deposits. Unlike transition metal oxalates (e.g., copper oxalate in moolooite ), aluminum oxalate’s high solubility in acidic conditions precludes its formation in geological environments .

Synthetic Production:

Industrial synthesis involves two primary routes:

  • Hydrothermal Reaction:
    Boehmite (γ-AlO(OH)) reacts with oxalic acid under hydrothermal conditions to yield hydroxyl aluminum oxalate:
    $$
    \text{γ-AlO(OH)} + 3\text{H}2\text{C}2\text{O}4 \rightarrow \text{Al}2(\text{C}2\text{O}4)3 + 2\text{H}2\text{O} + \text{Heat}
    $$
    This method produces rhombic-shaped crystals with high purity .

  • Precipitation from Aqueous Solutions:
    Mixing aluminum nitrate (Al(NO₃)₃) with sodium oxalate (Na₂C₂O₄) results in the precipitation of aluminum oxalate:
    $$
    2\text{Al(NO₃)}3 + 3\text{Na}2\text{C}2\text{O}4 \rightarrow \text{Al}2(\text{C}2\text{O}4)3 \downarrow + 6\text{NaNO}_3$$The reaction’s efficiency depends on pH, with optimal yields achieved in weakly acidic conditions .

Conventional Synthesis Routes

Reaction of Aluminum Salts with Oxalic Acid

The conventional synthesis of aluminum oxalate primarily involves the direct reaction between various aluminum salts and oxalic acid under controlled conditions [1] [2] [3]. The most commonly employed aluminum salts include aluminum chloride, aluminum nitrate, and aluminum sulfate, each presenting distinct advantages and reaction characteristics [4] [5] [6].

Aluminum Chloride Route

The reaction between aluminum chloride hexahydrate and oxalic acid represents one of the most straightforward synthetic pathways [7]. The reaction proceeds according to the stoichiometric equation where aluminum chloride reacts with oxalic acid in aqueous solution to form aluminum oxalate precipitate [1] [2]. Optimal conditions for this synthesis route include maintaining a temperature range of 60-80°C with a molar ratio of aluminum chloride to oxalic acid of 1:1.5 [8] [9]. The reaction typically requires pH control between 1.5-3.0 to ensure complete precipitation while minimizing side reactions [9] [6].

Aluminum Nitrate Synthesis

Aluminum nitrate nonahydrate serves as an excellent precursor for aluminum oxalate synthesis due to its high solubility and purity [5] [10]. The hydrothermal reaction of aluminum nitrate with ammonium oxalate in the presence of ethylene diamine creates aluminum oxalate complexes with enhanced crystallinity [11] [10]. Research findings indicate that aluminum nitrate-based synthesis achieves yields of 90-98% when conducted at temperatures between 70-90°C and pH values of 2.0-3.5 [8] [9].

Aluminum Sulfate Methodology

The utilization of aluminum sulfate as a starting material requires higher stoichiometric ratios due to its divalent aluminum content [6]. The optimal molar ratio of aluminum sulfate to oxalic acid is 1:3, with reaction temperatures maintained at 80-100°C [8]. This method demonstrates particular effectiveness in producing large-scale quantities of aluminum oxalate, though yields typically range from 80-90% [9].

Starting MaterialOxalic Acid Ratio (mol)Optimal pHTemperature (°C)Yield (%)
Aluminum Chloride (AlCl₃)1:1.51.5-3.060-8085-95
Aluminum Nitrate [Al(NO₃)₃]1:1.52.0-3.570-9090-98
Aluminum Sulfate [Al₂(SO₄)₃]1:32.5-4.080-10080-90
Aluminum Hydroxide [Al(OH)₃]1:1.53.0-5.050-7070-85
Metallic Aluminum1:3 (with KOH pretreatment)8.0-10.0100 (boiling)75-90

Hydrated versus Anhydrous Forms

Aluminum oxalate exists in multiple hydration states, with the most common forms being the anhydrous compound (C₆Al₂O₁₂) and various hydrated species including the monohydrate (C₆Al₂O₁₂·H₂O) [1] [12] [13]. The formation of hydrated versus anhydrous forms depends critically on synthesis conditions, particularly temperature, humidity, and drying protocols [14] [15].

Hydrated Form Characteristics

The hydrated aluminum oxalate, particularly the monohydrate form, exhibits enhanced stability under ambient conditions [12] [13]. Research demonstrates that aluminum oxalate monohydrate possesses a molecular weight of 336.03 grams per mole compared to 318.02 grams per mole for the anhydrous form [13] [16]. The hydrated form typically precipitates when synthesis is conducted at temperatures below 80°C in aqueous media [17] [18].

Thermogravimetric analysis reveals that hydrated aluminum oxalate undergoes dehydration between 70-200°C, with multiple dehydration stages corresponding to different water coordination environments [14] [15]. The dehydration process follows a stepwise mechanism where loosely bound water molecules are removed first, followed by more strongly coordinated water [14].

Anhydrous Form Properties

The anhydrous aluminum oxalate form demonstrates superior thermal stability, remaining stable over the temperature range of 150-375°C before undergoing decomposition [14] [15]. Studies indicate that the anhydrous complex can be obtained through controlled dehydration of the hydrated precursor or through direct synthesis under elevated temperature conditions [18] [14].

The transition from hydrated to anhydrous forms involves structural rearrangements that affect the compound's physical properties [15]. X-ray diffraction patterns show distinct differences between hydrated and anhydrous forms, with the anhydrous form exhibiting sharper diffraction peaks indicative of improved crystallinity [19].

PropertyHydrated FormAnhydrous Form
Molecular Weight (g/mol)336.03 (monohydrate)318.02
Stability Range (°C)Room temperature - 200150-375
Dehydration Temperature (°C)70-200Not applicable
Water ContentVariable (typically 1-3 H₂O)None
Crystal StructureLess orderedMore crystalline

Advanced Synthesis Techniques

Co-precipitation Methods

Co-precipitation represents an advanced synthetic approach that enables intimate mixing of precursor components at the molecular level, resulting in enhanced homogeneity and controlled stoichiometry [20] [8]. This technique proves particularly effective for aluminum oxalate synthesis when precise compositional control is required [20] [21].

Controlled Co-precipitation Protocol

The co-precipitation method involves simultaneous precipitation of aluminum and oxalate species from a homogeneous solution phase [20] [8]. Research findings demonstrate that this approach requires careful control of precipitation rates to avoid supersaturation conditions that can lead to compositional inhomogeneities [20]. The optimal temperature range for co-precipitation synthesis is 50-80°C, with reaction times extending from 4-12 hours depending on the desired particle characteristics [8].

Studies indicate that co-precipitation methods achieve superior results when similar salt solubilities are maintained between the aluminum source and oxalic acid [20]. The technique particularly benefits from the use of organic solvents for washing procedures, including azeotropic distillation and freeze-drying methods for product isolation [20].

Advantages and Process Parameters

Co-precipitation offers several distinct advantages including large contact areas between reactants, reduced diffusion distances, and faster reaction rates compared to conventional synthesis methods [20]. These benefits translate to lower reaction temperatures and the formation of metastable phases with smaller grain sizes and larger surface areas [20] [8].

The process requires specific attention to pH control throughout the precipitation sequence [8] [9]. Research demonstrates that pH fluctuations during co-precipitation can significantly impact the final product quality and yield [9]. The optimal pH range varies depending on the aluminum salt precursor, typically falling between 2.0-4.0 for most aluminum sources [9] [6].

Solvothermal Approaches

Solvothermal synthesis represents a sophisticated technique that utilizes elevated temperatures and pressures in non-aqueous or mixed solvent systems to achieve enhanced control over product morphology and crystallinity [17] [18] [10]. This approach has gained significant attention for aluminum oxalate synthesis due to its ability to produce materials with tailored properties [17] [18].

Solvothermal Process Conditions

The solvothermal synthesis of aluminum oxalate typically employs ethanol-water mixed solvent systems, with research showing optimal results using 40 volume percent ethanol aqueous solution [18]. Process conditions involve temperatures of approximately 200°C maintained for 2.5 hours under autogenous pressure [18]. These conditions facilitate the formation of hydroxyl aluminum oxalate with controlled particle sizes averaging 196 nanometers [18].

Hydrothermal synthesis, a subset of solvothermal approaches using pure aqueous systems, demonstrates effectiveness at temperatures ranging from 140-220°C for reaction times extending from 1-120 hours [22] [10]. The extended reaction times allow for improved crystallization and the formation of well-defined crystal morphologies [22] [10].

Product Characteristics and Morphology Control

Solvothermal synthesis enables precise control over particle morphology, size distribution, and crystallographic orientation [17] [18]. Research indicates that aluminum oxalate synthesized through solvothermal routes exhibits enhanced crystallinity compared to conventional precipitation methods [18] [10]. The technique facilitates the formation of rhombic-shaped particles with narrow size distributions [17].

Studies demonstrate that solvothermal conditions promote the formation of specific crystal phases that may not be accessible through conventional synthesis routes [22] [10]. The controlled environment allows for the systematic investigation of phase relationships and the optimization of synthesis parameters for specific applications [18] [10].

MethodTemperature (°C)Time (hours)PressureKey Advantages
Direct Precipitation (Room Temperature)20-252-24AtmosphericSimple, cost-effective
Hydrothermal Synthesis140-2201-120AutogenousBetter crystallinity, controlled morphology
Solvothermal Approach2002.5AutogenousHigh purity, uniform particle size
Co-precipitation50-804-12AtmosphericHomogeneous mixing, controlled stoichiometry
Alkaline Medium Synthesis80-1006-24AtmosphericHigh yield, scalable

Purification and Characterization Protocols

The purification and characterization of aluminum oxalate requires systematic approaches to ensure product purity and to verify structural and compositional properties [21] [23] [19]. Comprehensive characterization protocols encompass multiple analytical techniques that provide complementary information about the synthesized material [19] [24].

Purification Methodologies

Purification of aluminum oxalate typically involves multiple washing steps using deionized water and organic solvents to remove unreacted precursors and byproducts [20] [21]. Ion chromatography represents a critical analytical tool for monitoring oxalate concentrations and ensuring complete removal of impurities [21] [23]. The technique employs reagent-free ion chromatography systems with in-line sample cleanup to accurately measure residual oxalate concentrations [21] [23].

Research demonstrates that fluoride-mediated ligand exchange provides an effective method for recovering aluminum oxalate retained during purification processes [21] [23]. This approach utilizes sodium fluoride solutions to promote the exchange between oxalate ligands and fluoride ions, enabling quantitative recovery of the target compound [23].

X-ray Diffraction Analysis

X-ray diffraction serves as the primary technique for phase identification and crystallinity assessment of aluminum oxalate samples [19]. Powder diffraction analysis enables the determination of crystal structure parameters and the identification of potential impurity phases [25]. Research indicates that pure aluminum oxalate exhibits characteristic diffraction patterns that can be distinguished from related aluminum compounds [19].

Single crystal X-ray diffraction provides detailed structural information including unit cell parameters, space group determination, and atomic positions [19]. Studies of aluminum oxalate complexes reveal monoclinic crystal systems with specific lattice parameters that vary depending on the degree of hydration and coordination environment .

Spectroscopic Characterization

Infrared spectroscopy provides crucial information about functional group identification and bonding characteristics in aluminum oxalate [26] [19]. The technique reveals characteristic absorption bands at approximately 935 cm⁻¹ corresponding to aluminum-oxygen bond vibrations [26]. Additional spectral features enable the identification of oxalate functional groups and the assessment of coordination modes .

Nuclear magnetic resonance spectroscopy, particularly ²⁷Al magic angle spinning experiments, offers insights into the local coordination environment of aluminum atoms [24]. Research demonstrates that aluminum in oxalate complexes typically exhibits octahedral coordination with characteristic chemical shifts and quadrupole coupling constants [24].

Thermal Analysis Protocols

Thermogravimetric analysis and differential thermal analysis provide essential information about thermal stability and decomposition pathways [14]. Studies reveal that aluminum oxalate undergoes dehydration between 70-200°C followed by decomposition in the temperature range of 375-575°C [14]. The thermal analysis enables the determination of water content in hydrated forms and the assessment of thermal stability under various atmospheric conditions [14].

Elemental and Surface Analysis

Energy dispersive X-ray spectroscopy enables quantitative elemental analysis with typical compositions showing carbon at 22.66 percent, aluminum at 16.97 percent, and oxygen at 60.37 percent for the anhydrous form [1] [16]. X-ray photoelectron spectroscopy provides surface composition analysis and oxidation state determination, with aluminum 2p binding energies typically observed at approximately 74 electron volts [26] [24].

Scanning electron microscopy facilitates morphological characterization and particle size analysis [18] [19]. The technique enables the assessment of crystal habits, surface features, and the evaluation of synthesis-dependent morphological variations [18].

TechniqueKey Parameters/PeaksInformation Provided
X-ray Diffraction (XRD)Crystal structure, lattice parametersPhase identification, crystallinity
Infrared Spectroscopy (IR)935 cm⁻¹ (Al-O bonds), C-O stretchingFunctional groups, bonding
Thermal Analysis (TGA/DTA)Dehydration (70-200°C), Decomposition (375-575°C)Thermal stability, decomposition pathway
X-ray Photoelectron Spectroscopy (XPS)Al 2p at ~74 eV (binding energy)Oxidation states, surface composition
Scanning Electron Microscopy (SEM)Morphology, particle sizeSurface morphology, crystal shape
Energy Dispersive X-ray (EDX)Elemental composition (C: 22.66%, Al: 16.97%, O: 60.37%)Quantitative elemental analysis
Nuclear Magnetic Resonance (NMR)²⁷Al MAS-NMR for coordination environmentLocal aluminum environment
UV-Visible SpectroscopyBand gap determinationElectronic properties

Aluminum oxalate complexes exhibit diverse crystallographic systems and space groups, reflecting the versatility of aluminum coordination and oxalate ligand binding modes. The fundamental aluminum oxalate compound adopts various hydrated forms and complex structures depending on synthesis conditions and associated counter-cations [1] [2].

One well-characterized aluminum oxalate complex, tris-(5-methylbenzimidazole) tris-(oxalato)-aluminate (III) trihydrate, (C8H9N2)3[Al(C2O4)3]·3H2O, crystallizes in the monoclinic system with space group P21/c [1]. The unit cell parameters are a = 13.499(7) Å, b = 14.872(9) Å, c = 16.995(5) Å, β = 91.44(3)°, V = 3411(3) Å3, and Z = 4 [1]. This crystallographic data reveals the three-dimensional arrangement of the aluminum oxalate framework within the crystal lattice.

The aluminum oxalate structure demonstrates a monoclinic crystal system, which is common for metal oxalate complexes. The P21/c space group indicates a centrosymmetric arrangement with specific symmetry operations that govern the spatial distribution of aluminum centers and oxalate ligands [1]. The relatively large unit cell volume of 3411(3) Å3 accommodates multiple formula units and water molecules, highlighting the extended nature of the crystal structure [1].

Metal-organic frameworks incorporating aluminum and oxalate ligands have been shown to form various space groups. For instance, in aluminum phosphate-oxalate hybrid materials, triclinic space group P-1 has been observed with unit cell parameters a = 8.0484(7) Å, b = 8.8608(8) Å, c = 13.2224(11) Å, α = 80.830(6)°, β = 74.965(5)°, γ = 78.782(6)°, and Z = 2 [3]. These variations in crystal systems demonstrate the structural flexibility of aluminum oxalate assemblies.

The space group determination is crucial for understanding the symmetry relationships between aluminum coordination spheres and oxalate binding modes. The crystallographic symmetry directly influences the packing arrangement and intermolecular interactions within the crystal structure [1].

Molecular Geometry Coordination

Aluminum Coordination Sphere

The aluminum coordination sphere in aluminum oxalate complexes consistently adopts an octahedral geometry, representing the preferred coordination environment for aluminum(III) ions. In the aluminum oxalate structure, the central aluminum atom is hexacoordinated by six oxygen atoms from three chelating oxalate anions, forming a distorted octahedral geometry [1] [4].

The octahedral AlO6 coordination sphere exhibits specific bond distances and angles that reflect the nature of aluminum-oxygen interactions. In the tris-(oxalato)-aluminate complex, the aluminum atom is positioned at 1.0772(2) Å from the equatorial plane defined by four oxygen atoms (O1, O2, O4, and O5), with additional coordination from axial oxygen atoms O3 and O6 [1]. The Al-O bond distances range from 1.87 to 1.91 Å, which are consistent with typical aluminum-oxygen bond lengths in octahedral coordination environments [1].

Bond valence sum calculations confirm the +3 oxidation state of aluminum in these complexes, with calculated values supporting the octahedral coordination geometry [1]. The aluminum coordination number of six is achieved through the bidentate chelation of three oxalate ligands, with each oxalate ligand contributing two oxygen donor atoms to the coordination sphere [4] [5].

The octahedral geometry around aluminum exhibits slight distortions due to the constraints imposed by the five-membered chelate rings formed by the oxalate ligands. These distortions are evidenced by variations in O-Al-O bond angles from the ideal 90° and 180° values expected in perfect octahedral geometry [1]. The chelation effect stabilizes the aluminum coordination sphere while introducing geometric strain that influences the overall crystal packing [5].

X-ray absorption spectroscopy studies have confirmed that aluminum maintains its octahedral coordination environment in oxalate complexes across different pH conditions and solution concentrations [6] [7]. The coordination sphere geometry remains remarkably consistent, indicating the thermodynamic stability of the octahedral AlO6 arrangement in aluminum oxalate systems [7].

Oxalate Ligand Binding Modes

Oxalate ligands exhibit multiple binding modes in aluminum complexes, with bidentate chelation being the predominant coordination pattern. The oxalate anion (C2O4^2-) functions as a bidentate ligand through its two carboxylate groups, each providing one oxygen atom for coordination to the aluminum center [5] [8]. This bidentate binding mode creates five-membered chelate rings that enhance complex stability through the chelate effect [5].

The molecular structure of oxalate in aluminum complexes adopts a planar configuration when coordinated to metal centers, deviating from the nonplanar conformation observed in the free oxalate anion [9]. Upon coordination, the oxalate ligand assumes a D2h symmetry with the O-C-C-O dihedral angle approaching 0°, facilitating optimal overlap between aluminum and oxygen orbitals [9] [10].

In the aluminum oxalate framework, each oxalate ligand coordinates to aluminum through both carboxylate oxygen atoms, forming stable five-membered metallacycles [1] [5]. The C-O bond distances within coordinated oxalate ligands become approximately equal due to electron delocalization, contrasting with the unequal bond lengths observed in free oxalic acid where protonation disrupts the symmetry [5] [11].

Spectroscopic evidence confirms the bidentate coordination mode through characteristic shifts in infrared vibrational frequencies. The C=O stretching vibration of coordinated oxalate appears at 1686 cm^-1, shifted from the free oxalic acid frequency, indicating metal-ligand interaction [1]. The coordination-induced changes in vibrational spectra provide direct evidence for the bidentate binding mode [12].

The oxalate ligand binding creates a rigid framework around the aluminum center, with the five-membered chelate rings constraining the molecular geometry. This constraint contributes to the observed distortions in the octahedral coordination sphere and influences the overall crystal packing arrangement [1] [5]. The bidentate nature of oxalate coordination maximizes the number of metal-ligand bonds while maintaining structural integrity within the complex [8].

Intermolecular Interactions

Hydrogen Bonding Networks

Aluminum oxalate complexes exhibit extensive hydrogen bonding networks that play a crucial role in crystal structure stabilization and three-dimensional packing arrangements. The hydrogen bonding patterns involve multiple donor and acceptor sites within the crystal lattice, creating a complex network of intermolecular interactions [1] [13].

In the aluminum oxalate trihydrate structure, two primary types of hydrogen bonds are observed: O-H···O and N-H···O interactions. The O-H···O hydrogen bonds form between water molecules and oxalate oxygen atoms, while N-H···O bonds connect organic cations to the oxalate framework [1]. These interactions have bond distances ranging from 1.72 to 2.28 Å, indicating moderate to strong hydrogen bonding strength [14] [13].

Hirshfeld surface analysis reveals that O-H···O hydrogen bonding interactions constitute the most abundant intermolecular contacts in aluminum oxalate crystals, accounting for approximately 49.5% of all intermolecular interactions [1]. This high percentage underscores the critical importance of hydrogen bonding in maintaining crystal cohesion and determining the overall structural architecture [1].

The hydrogen bonding network in aluminum oxalate structures often exhibits characteristic motifs and patterns. Water molecules frequently act as both hydrogen bond donors and acceptors, creating bridging interactions between different parts of the crystal structure [13]. The formation of tetrameric hydrogen bonded motifs has been observed, where four O-H···O hydrogen bonds create cyclic arrangements that contribute to structural stability [14].

The directionality and geometry of hydrogen bonds in aluminum oxalate complexes influence the crystal packing and lattice dimensionality. Strong hydrogen bonds with linear geometries (bond angles approaching 180°) provide maximum stabilization energy, while weaker bifurcated hydrogen bonds contribute to secondary structural features [14] [13]. The cooperative nature of multiple hydrogen bonds creates a reinforced network that enhances crystal stability and influences physical properties such as thermal behavior and mechanical strength [1].

π-π Stacking Phenomena

π-π stacking interactions represent another significant class of intermolecular forces in aluminum oxalate complexes containing aromatic components. These interactions occur between aromatic rings of organic cations or ligands and contribute to the overall crystal stability and packing efficiency [1] [15].

In aluminum oxalate complexes with aromatic cations such as 5-methylbenzimidazole, π-π stacking interactions manifest as parallel arrangements of aromatic rings with characteristic distances. Two distinct types of π-π interactions are observed: π-π stacking at distances of approximately 3.827(8) Å and π-π* interactions at distances of 3.560(8) Å [1]. These distances fall within the typical range for aromatic stacking interactions and indicate significant attractive forces between aromatic systems [1].

The geometric arrangement of π-π stacking in aluminum oxalate structures often follows a head-to-tail pattern, where aromatic rings are arranged in an alternating fashion to minimize electrostatic repulsion while maximizing attractive dispersion forces [1]. This arrangement creates cationic dimers or extended chains that contribute to the overall structural organization [1].

Hirshfeld surface analysis confirms the presence of π-π stacking through the identification of C···C contacts, which account for approximately 3.8% of all intermolecular interactions in aluminum oxalate crystals [1]. While this percentage may appear relatively small compared to hydrogen bonding interactions, π-π stacking provides crucial stabilization energy and influences the orientation and packing of aromatic components within the crystal lattice [1].

The shape-index maps generated from Hirshfeld surface analysis reveal characteristic features associated with π-π interactions, including adjacent blue and orange triangular regions that indicate complementary convex and concave surfaces involved in aromatic stacking [1]. These visual representations provide direct evidence for the presence and geometry of π-π stacking interactions in aluminum oxalate crystal structures [1].

Hydrogen Bond Acceptor Count

12

Exact Mass

317.902052 g/mol

Monoisotopic Mass

317.902052 g/mol

Heavy Atom Count

20

UNII

DQ79Q766VN

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

814-87-9

Dates

Last modified: 04-15-2024

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